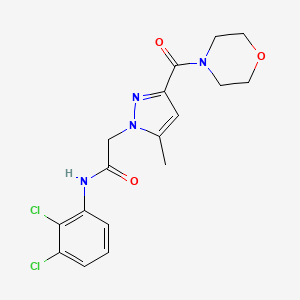
N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18Cl2N4O3 and its molecular weight is 397.26. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Coordination Complexes and Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : Studies on pyrazole-acetamide derivatives have led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, constructed from pyrazole-acetamide derivatives, exhibit significant antioxidant activity. The research highlights the impact of hydrogen bonding on self-assembly processes, demonstrating the potential of pyrazole-acetamide derivatives in synthesizing coordination complexes with promising antioxidant properties (Chkirate et al., 2019).
Antimicrobial and Anticonvulsant Activities
Antimicrobial Evaluation : Pyrazolyl-quinazolin-4(3H)-ones, featuring components structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise in inhibiting bacterial and fungal growth, indicating the potential use of related pyrazole-acetamide derivatives in developing new antimicrobial agents (Patel et al., 2012).
Anticonvulsant Activity : Derivatives similar to the compound of interest have been investigated for their potential anticonvulsant effects. While not all synthesized compounds showed significant activity, the research provides a basis for further exploration of pyrazole-acetamide derivatives in the development of anticonvulsant therapies (El Kayal et al., 2022).
Molecular Interaction Studies
- Molecular Interaction with CB1 Receptor : Analogs of diaryl dihydropyrazole-3-carboxamides have been synthesized and evaluated for their interaction with the CB1 receptor, demonstrating significant body weight reduction in vivo due to CB1 antagonistic activity. This research suggests the utility of pyrazole-acetamide derivatives in studying receptor interactions and developing potential treatments for obesity (Srivastava et al., 2007).
Nonlinear Optical Properties
- Nonlinear Optical Properties : Theoretical investigations into the nonlinear optical properties of crystalline structures similar to the compound of interest have been conducted. These studies aim to understand the linear and nonlinear optical behavior of such compounds, potentially making them good candidates for photonic devices, optical switches, and modulators (Castro et al., 2017).
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O3/c1-11-9-14(17(25)22-5-7-26-8-6-22)21-23(11)10-15(24)20-13-4-2-3-12(18)16(13)19/h2-4,9H,5-8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUNZZPMZYULSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

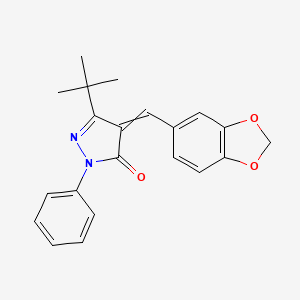
![Ethyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B2807042.png)
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B2807046.png)

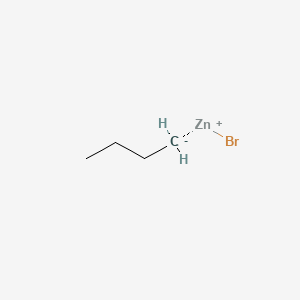
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807050.png)
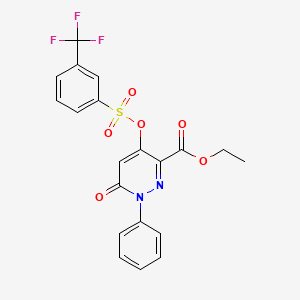

![3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde](/img/structure/B2807053.png)
![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2807054.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone](/img/structure/B2807055.png)
![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)
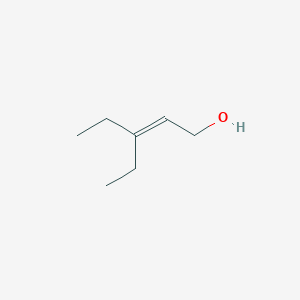
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)